5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride
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Overview
Description
The compound “5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride” is a complex organic molecule that contains several functional groups including a benzofuran, an oxazole, and a carbonyl chloride group .
Molecular Structure Analysis
The benzofuran moiety is a fused ring system that consists of a benzene ring and a furan ring . The oxazole ring is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) . The carbonyl chloride group is a functional group that consists of a carbon double-bonded to an oxygen and a chlorine .Chemical Reactions Analysis
Benzofuran and oxazole moieties can participate in various chemical reactions. For instance, benzofurans can undergo electrophilic substitution reactions . Oxazoles can react with acids, bases, and other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carbonyl chloride group could make the compound reactive, as this group is often involved in acylation reactions .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles using green procedures demonstrates the versatility of benzofuran derivatives in creating compounds with potential antibacterial activity. These compounds were prepared via condensation, avoiding hazardous solvents, highlighting an eco-friendly approach to synthesizing derivatives with potential medical applications (K. Jakhar, J. K. Makrandi, 2012).
Multicomponent Synthesis
A novel multicomponent synthesis of 5-aminooxazole from simple inputs leads to the formation of pyrrolo[3,4-b]pyridin-5-one in a single operation. This showcases the ability to generate complex molecules from simpler precursors, a valuable technique in drug discovery and development (P. Janvier, Xiaowen Sun, H. Bienaymé, Jieping Zhu, 2002).
Antimicrobial Screening
The creation of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and their in vitro antibacterial screening against pathogens like S. aureus and E. coli, reveals the potential of benzofuran derivatives in developing new antimicrobial agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020).
Synthesis of Nucleosides
The intermolecular cyclization of hydrazonyl chlorides with peracylated ribofuranosyl cyanide catalyzed by Yb(OTf)3 or AgNO3 to synthesize 1,3-diaryl-5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole nucleosides, demonstrates the application of these derivatives in creating nucleoside analogs, which are crucial in antiviral and anticancer research (N. Al-Masoudi, Yaseen A. Al-Soud, I. Ali, 2007).
Antitumor Activity
Research into the synthesis and evaluation of antitumor activities of benzofuran-substituted 1,2,4-triazoles indicates the potential therapeutic applications of these compounds. This work suggests that modifying the benzofuran core can lead to significant bioactivity, pertinent to the development of new anticancer drugs (M. A. Kaldrikyan, L. Grigoryan, R. G. Melik-Ogandzhanyan, F. Arsenyan, 2009).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-12(15)9-6-11(17-14-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXNJNRGARUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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